1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bifuran, urea, and 4-methoxybenzyl groups. The urea group consists of a carbonyl (C=O) group flanked by two amine (-NH2) groups . The bifuran group consists of two furan rings, which are five-membered rings containing oxygen . The 4-methoxybenzyl group consists of a benzene ring with a methoxy (-OCH3) group and a methyl (-CH2-) group attached .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. The urea group could participate in reactions such as hydrolysis or condensation . The bifuran group, being an aromatic system, could undergo electrophilic aromatic substitution reactions . The 4-methoxybenzyl group could undergo reactions such as demethylation or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the properties of its constituent groups. Urea is soluble in water and has a density of 1.33 g/cm3 . Bifuran is a type of aromatic compound, which are generally stable and have distinct UV-Vis absorption properties . The 4-methoxybenzyl group is also stable and could contribute to the overall polarity of the molecule .Scientific Research Applications
Synthesis and Analytical Applications
- The synthesis of deuterium-labeled analogues of similar compounds has been developed for use as internal standards in LC–MS analysis, highlighting its utility in drug absorption and pharmacokinetics studies (Liang et al., 2020).
- Novel urea derivatives have been isolated from natural sources, indicating the compound's potential in exploring new therapeutic agents (Tsopmo et al., 1999).
Applications in Cancer Research
- Some compounds closely related to "1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea" have shown potent activities against cancer cells and neurodegenerative disorders, illustrating the compound's potential in cancer research and treatment (Liang et al., 2020).
Role in Glycogen Synthase Kinase-3β Inhibition
- The compound has been investigated for its selective inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in various diseases including bipolar disorder, Alzheimer's disease, and cancer (Vasdev et al., 2005).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Based on its structural similarity to other urea derivatives, it might be involved in pathways related to nitrogen metabolism .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Future Directions
The future directions for research on this compound could involve exploring its potential uses. For example, it could be studied for potential medicinal properties, or as a reagent or catalyst in chemical reactions . Additionally, more research could be done to fully characterize its physical and chemical properties .
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-14-6-4-13(5-7-14)11-19-18(21)20-12-15-8-9-17(24-15)16-3-2-10-23-16/h2-10H,11-12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORSSPJTKVOWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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